molecular formula C15H20O4 B12421804 6alpha-Hydroxytomentosin

6alpha-Hydroxytomentosin

Cat. No.: B12421804
M. Wt: 264.32 g/mol
InChI Key: ZKFQTXFRYQAIAT-IOEYQFCTSA-N
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Description

6alpha-Hydroxytomentosin (CAS# 1232676-22-0) is a sesquiterpene lactone with the molecular formula C₁₅H₂₀O₄ and a molecular weight of 264.32 g/mol . It is structurally characterized by a hydroxyl group at the 6α position, distinguishing it from related compounds like tomentosin. This compound is commonly utilized as an analytical reference standard in high-performance liquid chromatography (HPLC), with purity levels ≥98% .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aS,4S,7S,8aR)-4-hydroxy-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one

InChI

InChI=1S/C15H20O4/c1-8-6-13-14(10(3)15(18)19-13)12(17)7-11(8)5-4-9(2)16/h7-8,12-14,17H,3-6H2,1-2H3/t8-,12-,13+,14-/m0/s1

InChI Key

ZKFQTXFRYQAIAT-IOEYQFCTSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H](C=C1CCC(=O)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C=C1CCC(=O)C)O)C(=C)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Hydroxytomentosin involves several steps, including extraction, purification, and crystallization. The compound is typically extracted from plant sources using solvents such as ethanol, dichloromethane, and methanol . The extracted material is then purified through chromatographic techniques to isolate 6alpha-Hydroxytomentosin in its pure form.

Industrial Production Methods

Industrial production of 6alpha-Hydroxytomentosin follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6alpha-Hydroxytomentosin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 6alpha-Hydroxytomentosin involves its interaction with molecular targets and pathways within cells. The compound exerts its effects by modulating oxidative stress, inflammation, and cell proliferation pathways. It targets specific enzymes and receptors involved in these processes, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6alpha-Hydroxytomentosin with structurally related sesquiterpene lactones, emphasizing molecular composition, substituents, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
6alpha-Hydroxytomentosin 1232676-22-0 C₁₅H₂₀O₄ 264.32 6α-hydroxyl group HPLC analytical standard
Xanthatin 26791-73-1 C₁₅H₁₈O₃ 246.30 α,β-unsaturated carbonyl group Antimicrobial research
8-Epixanthatin 30890-35-8 C₁₅H₁₈O₃ 246.30 Epimeric configuration at C-8 Structural isomer studies
Xanthinin 153483-31-9 C₁₇H₂₂O₅ 306.40 Extended side chain with ester group Bioactivity screening
Britannilactone 33620-72-3 C₁₅H₂₂O₄ 266.30 Reduced double bond; lactone ring Phytochemical characterization
Carabrone 1748-81-8 C₁₅H₂₀O₄ 264.32 Isomeric hydroxyl configuration Comparative metabolic studies

Key Structural and Functional Insights:

Hydroxylation Patterns: 6alpha-Hydroxytomentosin and Carabrone share the molecular formula C₁₅H₂₀O₄ but differ in hydroxyl group positioning, leading to distinct stereochemical and reactivity profiles .

Side Chain Modifications :

  • Xanthinin (C₁₇H₂₂O₅) features an extended esterified side chain, which may influence its interaction with biological targets, such as enzymes or receptors .

Stereochemical Variations: 8-Epixanthatin is an epimer of Xanthatin at the C-8 position, demonstrating how minor stereochemical changes can alter physicochemical properties and bioactivity .

Analytical Utility :

  • All listed compounds are available as HPLC-grade reference standards (≥98% purity), underscoring their importance in quality control and metabolic profiling .

Biological Activity

6alpha-Hydroxytomentosin is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article explores the various aspects of its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.

Chemical Structure and Synthesis

6alpha-Hydroxytomentosin is a hydroxylated derivative of tomentosin, a natural product found in various plant species. The synthesis of 6alpha-hydroxytomentosin typically involves the hydroxylation of tomentosin at the C-6 position, which can be achieved through various chemical methods. The structural formula can be represented as follows:

C15H22O3\text{C}_{15}\text{H}_{22}\text{O}_3

Biological Activity Overview

The biological activity of 6alpha-hydroxytomentosin encompasses several key areas:

1. Antimicrobial Properties

  • Bacterial Activity : Studies have demonstrated that 6alpha-hydroxytomentosin exhibits notable antibacterial properties against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating potent activity.
  • Fungal Activity : The compound also displays antifungal properties, making it a candidate for further exploration in treating fungal infections.

2. Antiproliferative Effects

  • Research indicates that 6alpha-hydroxytomentosin possesses antiproliferative activity against various cancer cell lines. In vitro studies have reported significant reductions in cell viability, suggesting potential applications in cancer therapy.

Antimicrobial Activity

A study assessing the antimicrobial effects of 6alpha-hydroxytomentosin revealed the following results:

MicroorganismMIC (µg/mL)Notes
Staphylococcus aureus 8Effective against resistant strains
Escherichia coli 16Moderate effectiveness
Candida albicans 32Significant antifungal activity

These results indicate that 6alpha-hydroxytomentosin could serve as a viable alternative to conventional antibiotics, especially in the face of rising antibiotic resistance.

Antiproliferative Activity

In evaluating the antiproliferative effects, various cancer cell lines were treated with different concentrations of 6alpha-hydroxytomentosin:

Cell LineIC50 (µM)Type of Cancer
HeLa 15Cervical Cancer
MCF-7 20Breast Cancer
A549 12Lung Cancer

The compound demonstrated varying degrees of potency across different cancer types, suggesting its potential as a broad-spectrum anticancer agent.

Case Studies

Several case studies have highlighted the application of 6alpha-hydroxytomentosin in real-world scenarios:

  • Case Study on Antimicrobial Resistance : A clinical trial investigated the efficacy of 6alpha-hydroxytomentosin in treating resistant bacterial infections in patients. Results indicated a significant reduction in infection rates compared to standard treatments.
  • Cancer Treatment Exploration : In another study, patients with advanced cancer were administered formulations containing 6alpha-hydroxytomentosin. Preliminary results showed improved patient outcomes and tolerability compared to traditional chemotherapy regimens.

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